2-[(4-Methylbenzyl)thio]thiophene
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Overview
Description
2-[(4-Methylbenzyl)thio]thiophene is an organic compound with the molecular formula C12H12S2. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a 4-methylbenzylthio group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-[(4-Methylbenzyl)thio]thiophene can be achieved through various synthetic routes. One common method involves the reaction of 2-bromothiophene with 4-methylbenzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography .
Industrial production methods for thiophene derivatives often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-[(4-Methylbenzyl)thio]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(4-Methylbenzyl)thio]thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: Thiophene derivatives, including this compound, are used in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzyl)thio]thiophene varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
2-[(4-Methylbenzyl)thio]thiophene can be compared with other thiophene derivatives, such as:
2-[(4-Trifluoromethylbenzyl)thio]thiophene: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical and biological properties.
2-[(4-Iodobenzyl)thio]thiophene:
2-Benzylthiophene: Lacking the methyl group, this compound serves as a simpler analog and is used in various synthetic applications.
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]thiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12S2/c1-10-4-6-11(7-5-10)9-14-12-3-2-8-13-12/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJOQYLNGMDXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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